REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[N:6]=1)(OC)=[O:2].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[N:6]=1)=[O:2]
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=NC(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rubber septum, prepared by the procedure of D
|
Type
|
WAIT
|
Details
|
at -50° for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated ammonium chloride
|
Type
|
ADDITION
|
Details
|
the mixture was poured into 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×20 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Recovered 75 mg of product
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=NC(=CC(=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |